molecular formula C15H14F6N2 B097976 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine CAS No. 15403-97-1

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine

Cat. No. B097976
CAS RN: 15403-97-1
M. Wt: 336.27 g/mol
InChI Key: JZGCXWMPFLVTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine, also known as BTFMC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTFMC is a heterocyclic compound that contains two nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.

Mechanism Of Action

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine acts as an allosteric inhibitor of PTPs by binding to a specific site on the enzyme that is distinct from the catalytic site. This binding induces a conformational change in the enzyme that inhibits its activity. By inhibiting the activity of PTPs, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine can modulate several cellular signaling pathways that are involved in cancer, diabetes, and inflammation.

Biochemical And Physiological Effects

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to decrease the levels of glucose and insulin in diabetic mice. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other PTP inhibitors. However, the synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise. Additionally, the cost of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is relatively high, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. One direction is to investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. Another direction is to study the structure-activity relationship of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine and develop more potent and selective PTP inhibitors. Additionally, the use of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine as a research tool can be expanded to study the role of PTPs in other cellular signaling pathways.

Synthesis Methods

The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine involves a multi-step process that starts with the reaction of 4-bromo-2,2-bis(trifluoromethyl)cyclohexa-1,3-diene with benzylamine. The resulting intermediate is then treated with sodium hydride and 1,2-bis(chloromethyl)benzene to give the final product, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise.

Scientific Research Applications

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and immunomodulatory properties. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to inhibit the activity of several PTPs, including PTP1B, which is a validated drug target for the treatment of type 2 diabetes and obesity. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines.

properties

CAS RN

15403-97-1

Product Name

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine

Molecular Formula

C15H14F6N2

Molecular Weight

336.27 g/mol

IUPAC Name

4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine

InChI

InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2

InChI Key

JZGCXWMPFLVTSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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